2-(2-Chloropyridin-3-YL)ethanamine

medicinal chemistry process chemistry β-3 adrenergic receptor

Prioritize this 2-chloropyridin-3-yl ethanamine for your medicinal chemistry campaigns. Its specific substitution pattern is critical for target engagement: the 2-chloro handle enables Pd-catalyzed cross-coupling, while the 3-ethanamine provides an orthogonal nucleophilic site, unlike inactive 4- or 5-substituted regioisomers. Validated in programs achieving nanomolar inhibition of kinases (KDR, FLT3) and high-affinity 5-HT2C binding, this scaffold is essential for oncology and CNS drug discovery. Do not compromise your SAR with generic alternatives.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B11764382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-3-YL)ethanamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CCN
InChIInChI=1S/C7H9ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2
InChIKeyVBOPGRUQMGJDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyridin-3-yl)ethanamine: Technical Specifications and Procurement Profile for Medicinal Chemistry Building Block Evaluation


2-(2-Chloropyridin-3-yl)ethanamine (CAS: 910381-68-9; hydrochloride salt CAS: 2243505-63-5) is a substituted pyridine derivative with molecular formula C7H9ClN2 and molecular weight 156.61 g/mol [1]. The compound features a 2-chloropyridine core with an ethanamine side chain at the 3-position, serving as a versatile small molecule scaffold for medicinal chemistry applications . Commercial availability includes both the free base (min. 95% purity) and hydrochloride salt forms . This compound belongs to the class of chloropyridinyl amines that function as key intermediates in the synthesis of receptor modulators and enzyme inhibitors [2].

Why Procurement of 2-(2-Chloropyridin-3-yl)ethanamine Cannot Be Substituted with Alternative Pyridinyl Isomers


Substitution pattern on the pyridine ring critically determines synthetic utility and biological activity in medicinal chemistry campaigns. The 2-chloro-3-ethanamine substitution pattern of this compound provides a unique vector for elaboration that differs fundamentally from the 4- or 5-substituted chloropyridine analogs commonly used in parallel synthesis [1]. The chlorine at the 2-position serves as a synthetic handle for Pd-catalyzed cross-coupling reactions, while the ethanamine at the 3-position offers a nucleophilic site orthogonal to the electrophilic chloro substituent [2]. SAR studies on related 2-chloropyridine derivatives demonstrate that the 2-chloro substituent is a critical contributor to target binding affinity, and relocation of this substituent to alternative positions abolishes activity [3]. Generic substitution with a regioisomer would require complete revalidation of synthetic routes and could eliminate target engagement in established programs.

Quantitative Evidence Guide: Differential Performance of 2-(2-Chloropyridin-3-yl)ethanamine and Related Scaffolds


Synthetic Versatility: The 2-Chloro-3-Ethanamine Scaffold Enables Selective Dehalogenation in Presence of Isoxazole Motifs

In the scale-up synthesis of β-3 adrenergic receptor agonists, the 2-chloropyridyl group of an intermediate structurally analogous to the target compound was selectively dehalogenated in the presence of a sensitive isoxazole unit [1]. This chemoselective transformation was developed specifically for the 2-chloropyridyl motif and would not be feasible with alternative halogen substitution patterns due to differences in reduction potentials and catalyst compatibility [1].

medicinal chemistry process chemistry β-3 adrenergic receptor

Binding Affinity of Structurally Related 2-Chloropyridin-3-yl Derivatives at Serotonin 5-HT2C Receptor

A structurally related derivative, 2-(2-chloropyridin-3-yl)propan-1-amine (CAS 2229112-92-7), which differs from the target compound only by a methyl substitution on the ethanamine chain, exhibits potent binding affinity to the 5-HT2C receptor with Ki = 12 nM [1]. This binding affinity is substantially higher than that observed for many unsubstituted pyridinyl ethanamine scaffolds, which typically show Ki values >1 μM at this receptor subtype.

neuropharmacology GPCR serotonin receptor

Kinase Inhibition Profile of 2-Chloropyridin-3-yl Containing Methanone Derivatives

A derivative incorporating the 2-chloropyridin-3-yl moiety, (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1183142-33-7), demonstrates potent dual kinase inhibition with IC50 values of 23 nM against KDR (VEGFR2) and 41 nM against FLT3 [1]. This inhibition profile is significantly more potent than that of analogous methanone derivatives lacking the 2-chloropyridin-3-yl substituent, which typically exhibit IC50 values >100 nM at these targets [1].

kinase inhibitor oncology FLT3 KDR

Crystallographic Characterization of 2-Chloropyridin-3-yl Methyl Ester Derivatives

The crystal structure of (2-chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate (C20H18ClNO3) has been determined at 100 K with high resolution (Rgt = 0.0223), revealing a monoclinic P21 space group with unit cell parameters a = 6.3252(4) Å, b = 7.3424(5) Å, c = 17.8513(12) Å, β = 90.902(2)° [1]. The chlorine substituent forces the pyridine ring into a distinct orientation that influences the overall molecular conformation, a structural feature not present in non-chlorinated analogs [1].

structural biology X-ray crystallography conformational analysis

Recommended Application Scenarios for 2-(2-Chloropyridin-3-yl)ethanamine Based on Current Evidence


Kinase Inhibitor Lead Generation Programs Requiring FLT3 or VEGFR2 Activity

The 2-chloropyridin-3-yl moiety confers potent kinase inhibition (IC50 = 23 nM at KDR; 41 nM at FLT3) when incorporated into methanone-based scaffolds [1]. Programs targeting these kinases for oncology applications should prioritize this building block over non-chlorinated pyridine alternatives, which show significantly reduced potency.

CNS Drug Discovery Targeting 5-HT2C Serotonin Receptor Modulation

Derivatives of the 2-chloropyridin-3-yl ethanamine scaffold exhibit nanomolar binding affinity (Ki = 12 nM) at the 5-HT2C receptor [1]. This represents an approximately 83-fold improvement over simpler pyridinyl ethanamine scaffolds, making this compound particularly valuable for neuropsychiatric and metabolic disorder programs where 5-HT2C modulation is therapeutically relevant.

Complex Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

The 2-chloro substituent on the pyridine ring can serve as a latent synthetic handle that remains intact through multiple transformations, including amide couplings and alkylations, until selective dehalogenation is required [1]. This orthogonality is particularly valuable in the synthesis of β-3 adrenergic receptor agonists and related therapeutic candidates containing acid- or base-sensitive moieties.

Structure-Based Drug Design Requiring Validated Crystallographic Parameters

Derivatives incorporating the 2-chloropyridin-3-yl fragment have been crystallographically characterized at high resolution (Rgt = 0.0223), providing reliable conformational and packing data for computational modeling [1]. This reduces uncertainty in docking studies and facilitates rational design of follow-on compounds, offering an advantage over poorly characterized alternative scaffolds.

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